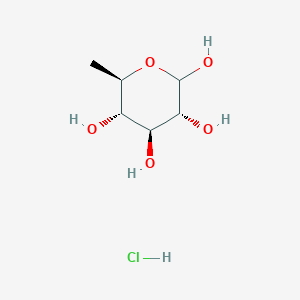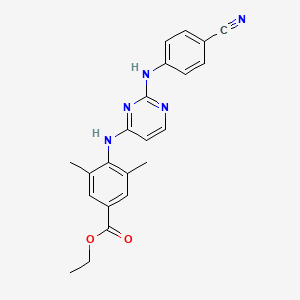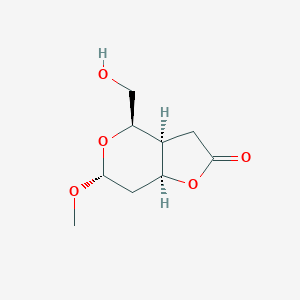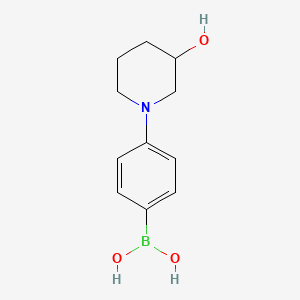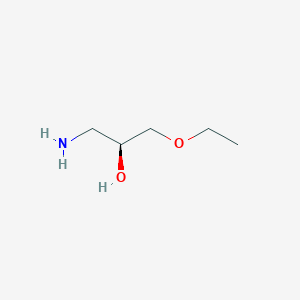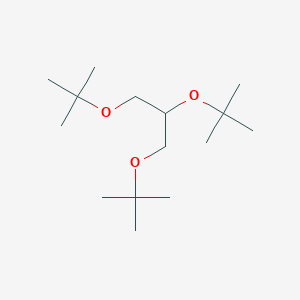
1,2,3-Tri-tert-butoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tri-tert-butoxypropane is an organic compound characterized by the presence of three tert-butoxy groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Tri-tert-butoxypropane can be synthesized through the etherification of glycerol with tert-butyl alcohol in the presence of acid catalysts. The reaction typically involves the use of a commercial ion exchange resin, such as Amberlyst 15, as the catalyst. The optimal conditions for this reaction include a temperature of 70°C, a stoichiometric ratio of glycerol to tert-butyl alcohol (1:3), and the addition of dibutyl ether to shift the reaction equilibrium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Tri-tert-butoxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3-Tri-tert-butoxypropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It serves as an intermediate in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2,3-Tri-tert-butoxypropane involves its interaction with molecular targets through its functional groups. The tert-butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and biological activity. The pathways involved include the modulation of enzyme activity and the alteration of cellular processes .
Comparaison Avec Des Composés Similaires
- 1-tert-butoxypropane-2,3-diol
- 2-tert-butoxypropane-1,3-diol
- 1,3-di-tert-butoxypropan-2-ol
- 1,2-di-tert-butoxypropan-3-ol
Comparison: 1,2,3-Tri-tert-butoxypropane is unique due to the presence of three tert-butoxy groups, which confer distinct steric and electronic propertiesFor instance, the tri-substitution provides enhanced stability and specific interaction capabilities, making it suitable for specialized industrial and research applications .
Propriétés
Numéro CAS |
92867-55-5 |
|---|---|
Formule moléculaire |
C15H32O3 |
Poids moléculaire |
260.41 g/mol |
Nom IUPAC |
2-[2,3-bis[(2-methylpropan-2-yl)oxy]propoxy]-2-methylpropane |
InChI |
InChI=1S/C15H32O3/c1-13(2,3)16-10-12(18-15(7,8)9)11-17-14(4,5)6/h12H,10-11H2,1-9H3 |
Clé InChI |
TUSHGQUSFYDNJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(COC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


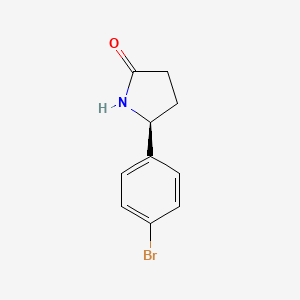

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)

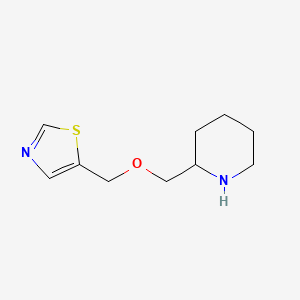
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
